molecular formula C18H16NO2P B14616986 P-Phenyl N-phenylphosphonamidic acid phenyl ester CAS No. 57668-23-2

P-Phenyl N-phenylphosphonamidic acid phenyl ester

Cat. No.: B14616986
CAS No.: 57668-23-2
M. Wt: 309.3 g/mol
InChI Key: DGECWEILHYKJBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

P-Phenyl N-phenylphosphonamidic acid phenyl ester is a chemical compound known for its unique structure and properties. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry. The compound is characterized by its phosphonamidic acid ester functional group, which imparts specific reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-Phenyl N-phenylphosphonamidic acid phenyl ester typically involves the reaction of phenylphosphonic dichloride with aniline in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then treated with phenol to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

P-Phenyl N-phenylphosphonamidic acid phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted esters. These products have various applications in chemical synthesis and industrial processes .

Scientific Research Applications

P-Phenyl N-phenylphosphonamidic acid phenyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of P-Phenyl N-phenylphosphonamidic acid phenyl ester involves its interaction with molecular targets through its phosphonamidic acid ester group. This group can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing structures. The pathways involved include nucleophilic substitution and addition reactions, which are facilitated by the presence of the ester and phosphonamidic acid functional groups .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

P-Phenyl N-phenylphosphonamidic acid phenyl ester is unique due to its combination of the phosphonamidic acid and ester functional groups. This combination imparts specific reactivity and stability, making it valuable in various chemical reactions and applications .

Properties

CAS No.

57668-23-2

Molecular Formula

C18H16NO2P

Molecular Weight

309.3 g/mol

IUPAC Name

N-[phenoxy(phenyl)phosphoryl]aniline

InChI

InChI=1S/C18H16NO2P/c20-22(18-14-8-3-9-15-18,19-16-10-4-1-5-11-16)21-17-12-6-2-7-13-17/h1-15H,(H,19,20)

InChI Key

DGECWEILHYKJBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NP(=O)(C2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.